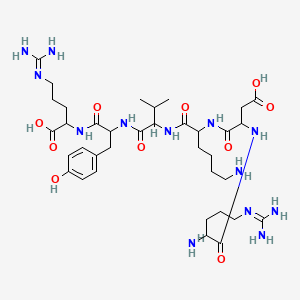
H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH is a synthetic peptide composed of a sequence of amino acids in their DL-configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The DL-configuration refers to the presence of both D- and L-forms of amino acids, which can influence the compound’s properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (DL-Arg) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (DL-Asp) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-Lys, DL-Val, DL-Tyr, DL-Arg).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process and allow for the large-scale production of peptides. These synthesizers can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, leading to the formation of free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
Oxidation: Dityrosine, oxidized amino acids.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and protein synthesis. The presence of both D- and L-forms of amino acids can affect the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-Thr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-Thr-DL-Tyr-DL-Pro-DL-Arg-DL-Thr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-Thr-DL-Pro-NH2: A peptide with a similar DL-configuration and sequence complexity.
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2: Another synthetic peptide with a different sequence but similar applications in research and industry.
Uniqueness
H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH is unique due to its specific sequence and the presence of both D- and L-forms of amino acids. This configuration can result in distinct biological activities and interactions compared to peptides composed solely of L-amino acids.
Properties
Molecular Formula |
C36H61N13O10 |
|---|---|
Molecular Weight |
836.0 g/mol |
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H61N13O10/c1-19(2)28(33(57)48-25(17-20-10-12-21(50)13-11-20)31(55)46-24(34(58)59)9-6-16-44-36(41)42)49-30(54)23(8-3-4-14-37)45-32(56)26(18-27(51)52)47-29(53)22(38)7-5-15-43-35(39)40/h10-13,19,22-26,28,50H,3-9,14-18,37-38H2,1-2H3,(H,45,56)(H,46,55)(H,47,53)(H,48,57)(H,49,54)(H,51,52)(H,58,59)(H4,39,40,43)(H4,41,42,44) |
InChI Key |
UIPUKCRNGDAFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















